3-(4-Fluorophenyl)-3'-methylpropiophenone
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Overview
Description
3-(4-Fluorophenyl)-3’-methylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a fluorine atom attached to the phenyl ring and a methyl group attached to the propiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-fluorobenzoyl chloride with 3-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Conditions:
Reagents: 4-fluorobenzoyl chloride, 3-methylpropiophenone, aluminum chloride
Solvent: Anhydrous dichloromethane
Temperature: 0°C to room temperature
Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 3-(4-Fluorophenyl)-3’-methylpropiophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-3’-methylpropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-fluorobenzoic acid
Reduction: 3-(4-fluorophenyl)-3’-methylpropanol
Substitution: 3-(4-methoxyphenyl)-3’-methylpropiophenone
Scientific Research Applications
3-(4-Fluorophenyl)-3’-methylpropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3’-methylpropiophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity or receptor binding, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-3’-methylpropiophenone
- 3-(4-Bromophenyl)-3’-methylpropiophenone
- 3-(4-Methoxyphenyl)-3’-methylpropiophenone
Uniqueness
The presence of the fluorine atom in 3-(4-Fluorophenyl)-3’-methylpropiophenone imparts unique properties, such as increased lipophilicity and metabolic stability
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-(3-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-6,8-9,11H,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZPOWQCURAXOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644563 |
Source
|
Record name | 3-(4-Fluorophenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-87-8 |
Source
|
Record name | 3-(4-Fluorophenyl)-1-(3-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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